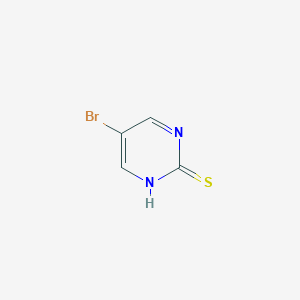

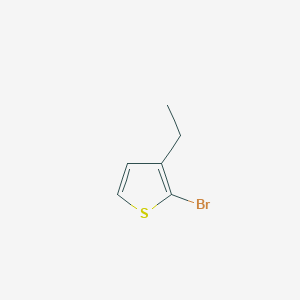

2-Bromo-5-dodecylthiophene

Descripción general

Descripción

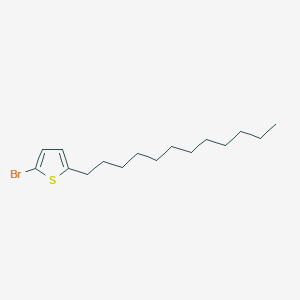

2-Bromo-5-dodecylthiophene is a brominated thiophene derivative with a long alkyl chain. Thiophene derivatives are of significant interest in the field of organic electronics due to their conjugated systems and potential applications in polymer synthesis. The presence of the bromine atom on the thiophene ring makes it a valuable intermediate for further chemical modifications, such as cross-coupling reactions, which are pivotal in the synthesis of more complex organic molecules.

Synthesis Analysis

The synthesis of polydodecylthiophene, a polymer related to this compound, has been studied using controlled polymerization techniques. A kinetic study using UV-Vis spectroscopy revealed that the addition of LiCl significantly affects the polymerization rate of related bromo-iodothiophene monomers. The propagation rate constant was found to be 20 times higher with the addition of LiCl, indicating that LiCl plays a crucial role in enhancing the reactivity of the activated monomers .

Molecular Structure Analysis

While the specific molecular structure of this compound is not directly discussed, related compounds such as supercrowded tetraferrocenylthiophene have been synthesized and analyzed. These compounds exhibit complex molecular structures with substituents that are not coplanar with the thiophene ring, which can influence their electronic properties .

Chemical Reactions Analysis

The bromination of thiophene derivatives can proceed under various conditions, leading to regioselective outcomes. For instance, the bromination of 2,3-diarylcyclopent-2-en-1-ones has been shown to introduce bromine atoms at different positions depending on the brominating reagent and solvent used . Similarly, the synthesis of 3-methylthiophene bromides has been achieved with high yields and purity, demonstrating the feasibility of bromination reactions with thiophene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiophenes are influenced by their molecular structure. For example, the electrochemical properties of a supercrowded tetraferrocenylthiophene were investigated using various voltammetry techniques, revealing multiple reversible one-electron-transfer processes . The crystal and molecular structure of related thiophene derivatives, such as 3-benzoyl-5-p-bromophenyl-2-methylthio-6a-thiathiophthen, have been determined by X-ray analysis, providing insights into the structural features that affect their properties .

Aplicaciones Científicas De Investigación

Polymer Synthesis and Properties

2-Bromo-5-dodecylthiophene plays a significant role in the synthesis of various polymers, particularly in the field of materials science. Loewe and McCullough (2000) explored the synthesis of regioregular poly(3-dodecylthienylenevinylene) and its structural and physical properties. They utilized 2-bromo-3-dodecyl-5-vinylthiophene in the Heck polymerization process, highlighting the impact of structural regularity on the properties of these materials (Loewe & McCullough, 2000).

Kinetics in Polymerization

Jean-Philippe Lamps and J. Catala (2011) conducted a kinetic study on the polymerization of 2-bromo-3-hexyl-5-iodothiophene using UV-Vis spectroscopy. They noted the significant effect of LiCl on the controlled polymerization process, demonstrating how additives can influence the reaction kinetics in polymer synthesis (Lamps & Catala, 2011).

Device Fabrication and Materials Science

Research by Sandman et al. (1991) focused on the synthesis of organic monolayers using compounds like this compound for device fabrication. Their work contributed to the understanding of how such compounds can be used in creating electronic devices and exploring their photophysical properties (Sandman et al., 1991).

Solar Cell Applications

The development of low-bandgap polymers for solar cell applications is another area where this compound is utilized. Jiangsheng Yu and colleagues (2015) designed and synthesized new conjugated polymers featuring this compound derivatives for use in ternary polymer solar cells, demonstrating the potential of these materials in renewable energy technologies (Yu et al., 2015).

Nanotechnology and Electrochemistry

In nanotechnology and electrochemistry, the copolymerization of 3-dodecylthiophene with 2,2′-bithiophene was studied by Massoumi et al. (2014). They focused on the preparation, electroactivity, conductivity, and morphology of nanostructured polythiophene copolymers, highlighting the versatility of this compound in creating advanced materials with specific electrical properties (Massoumi et al., 2014).

Mecanismo De Acción

Target of Action

2-Bromo-5-dodecylthiophene is a building block used in the synthesis of semiconducting small molecules, oligomers, and conjugated polymers . Its primary targets are the molecular structures of these materials, where it contributes to their solubility, thermal stability, and film morphology .

Mode of Action

The compound is obtained by reacting 5-dodecylthiophene with N-Bromosuccinimide (NBS) . The bromo group at the end of the molecule provides functionality for cross-coupling or nucleophilic aromatic substitution reactions . These reactions extend the conjugation of the targeted molecules, enhancing their electronic properties .

Biochemical Pathways

As a building block for semiconducting polymers and oligomers, this compound plays a role in the synthesis pathways of these materials . The extended conjugation resulting from its incorporation can affect the electronic properties of the final product .

Result of Action

The incorporation of this compound into semiconducting polymers and oligomers enhances their solubility, thermal stability, and film morphology . This can lead to improved performance in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and solvent conditions . For instance, its storage temperature is recommended to be between 2-8°C . These factors can affect the compound’s stability, efficacy, and the overall performance of the materials it helps synthesize .

Safety and Hazards

Direcciones Futuras

2-Bromo-5-dodecylthiophene is expected to continue to play a significant role in the field of organic electronics due to its utility in the synthesis of semiconducting small molecules, oligomers, and conjugated polymers . Its high solubility and processability make it a valuable component in the development of new organic electronic devices .

Relevant Papers Relevant papers on this compound can be found on the Sigma-Aldrich website . These papers provide further information on the compound’s properties, applications, and research developments .

Propiedades

IUPAC Name |

2-bromo-5-dodecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27BrS/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16(17)18-15/h13-14H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSAVYMGWTYDNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153561-74-1 | |

| Record name | 2-Bromo-5-dodecylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.